molecular formula C23H22O2S B11606095 1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol

1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol

Cat. No.: B11606095
M. Wt: 362.5 g/mol
InChI Key: GTZVMLBDLMWVMM-UHFFFAOYSA-N
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Description

1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol is a complex organic compound that features a unique combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenyl and thiophen-2-yl derivatives with chromen-3-yl intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Functional groups on the aromatic rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol stands out due to its unique combination of aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22O2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-[4-(2-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]propan-1-ol

InChI

InChI=1S/C23H22O2S/c1-3-18(24)22-21(16-10-5-4-9-15(16)2)17-11-6-7-12-19(17)25-23(22)20-13-8-14-26-20/h4-14,18,21,24H,3H2,1-2H3

InChI Key

GTZVMLBDLMWVMM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(OC2=CC=CC=C2C1C3=CC=CC=C3C)C4=CC=CS4)O

Origin of Product

United States

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